4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide
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Overview
Description
4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide is a complex organic compound that features a unique combination of imidazole, thiadiazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and thiadiazole intermediates, followed by their coupling with the phenyl group under specific conditions. The reaction conditions often include the use of catalysts such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 2-Heptadecyl-4,5-dihydro-1H-imidazole
- 2,4,5-Triphenyl-1,3-imidazole
Uniqueness
4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide is unique due to its combination of imidazole, thiadiazole, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
69463-99-6 |
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Molecular Formula |
C18H24IN5O2S |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide |
InChI |
InChI=1S/C18H23N5O2S.HI/c1-12(2)10-16-21-22-18(26-16)23(17-19-8-9-20-17)11-15(24)13-4-6-14(25-3)7-5-13;/h4-7,12H,8-11H2,1-3H3,(H,19,20);1H |
InChI Key |
ORBWMCZVEGBTKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)[NH+](CC(=O)C2=CC=C(C=C2)OC)C3=NCCN3.[I-] |
Origin of Product |
United States |
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